molecular formula C11H21BrO2 B13635950 1-(Bromomethyl)-1-(2-methoxyethoxy)-3-methylcyclohexane

1-(Bromomethyl)-1-(2-methoxyethoxy)-3-methylcyclohexane

Cat. No.: B13635950
M. Wt: 265.19 g/mol
InChI Key: NVCCRLNHLVLMNJ-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-1-(2-methoxyethoxy)-3-methylcyclohexane (CAS: Not explicitly provided; Ref: 10-F697080) is a brominated cyclohexane derivative featuring a bromomethyl group, a 2-methoxyethoxy ether chain, and a methyl group at distinct positions on the cyclohexane ring. Its molecular formula is C₁₁H₂₁BrO₂, with a molecular weight of 277.19 g/mol.

Properties

Molecular Formula

C11H21BrO2

Molecular Weight

265.19 g/mol

IUPAC Name

1-(bromomethyl)-1-(2-methoxyethoxy)-3-methylcyclohexane

InChI

InChI=1S/C11H21BrO2/c1-10-4-3-5-11(8-10,9-12)14-7-6-13-2/h10H,3-9H2,1-2H3

InChI Key

NVCCRLNHLVLMNJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1)(CBr)OCCOC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Bromomethyl)-1-(2-methoxyethoxy)-3-methylcyclohexane typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexane as the starting material.

    Bromination: The cyclohexane undergoes bromination to introduce the bromomethyl group. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).

    Methoxyethoxylation: The brominated cyclohexane is then reacted with 2-methoxyethanol in the presence of a base such as sodium hydride (NaH) to introduce the methoxyethoxy group.

    Methylation: Finally, the compound is methylated using a methylating agent like methyl iodide (CH3I) in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and chromatography may be employed.

Chemical Reactions Analysis

Types of Reactions

1-(Bromomethyl)-1-(2-methoxyethoxy)-3-methylcyclohexane can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction can be used to remove the bromine atom or reduce other functional groups.

Common Reagents and Conditions

    Substitution: Sodium azide (NaN3) for azide substitution, potassium tert-butoxide (KOtBu) for alkoxide substitution.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst for reduction.

Major Products

    Substitution: Products such as azides, ethers, or thioethers.

    Oxidation: Products such as alcohols, ketones, or carboxylic acids.

    Reduction: Products such as alkanes or reduced functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-1-(2-methoxyethoxy)-3-methylcyclohexane depends on its specific application. In chemical reactions, it acts as a reactive intermediate due to the presence of the bromomethyl group. In biological systems, it may interact with enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

  • The 2-methoxyethoxy group in the target compound introduces polarity and flexibility , unlike bulky (tert-butoxy) or electron-withdrawing (methanesulfonyl) substituents in analogs.
  • Methyl and ethyl groups at C3 or C1 positions modulate steric effects and hydrophobicity.

Physical Properties

Available physical data for selected compounds:

Compound Name Boiling Point (°C) Melting Point (°C) Physical State (25°C) Purity Reference
1-(Bromomethyl)-1-(2-methoxyethoxy)-3-methylcyclohexane Not reported Not reported Likely liquid ≥95%*
(Bromomethyl)cyclohexane Not reported Not reported Liquid ≥97%
1-(Bromomethyl)-1-methanesulfonylcyclohexane Not reported Not reported Pale liquid ≥95%
2-Bromo-1-cyclohexene-1-carboxylic acid Not applicable 102–103.5 Solid (colorless needles) 92%

*Purity inferred from supplier specifications for similar compounds.

Key Observations :

  • Limited data exist for the target compound, but analogs like 1-(Bromomethyl)-1-methanesulfonylcyclohexane are described as liquids, suggesting similar behavior.
  • Substituents like carboxylic acid groups (e.g., in ) significantly increase melting points due to hydrogen bonding.

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